N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride
CAS No.: 1215576-24-1
Cat. No.: VC7023083
Molecular Formula: C22H28ClN3O4S2
Molecular Weight: 498.05
* For research use only. Not for human or veterinary use.
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride - 1215576-24-1](/images/structure/VC7023083.png)
Specification
CAS No. | 1215576-24-1 |
---|---|
Molecular Formula | C22H28ClN3O4S2 |
Molecular Weight | 498.05 |
IUPAC Name | N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride |
Standard InChI | InChI=1S/C22H27N3O4S2.ClH/c1-16-5-8-18(9-6-16)31(27,28)14-11-21(26)25(13-12-24(2)3)22-23-19-10-7-17(29-4)15-20(19)30-22;/h5-10,15H,11-14H2,1-4H3;1H |
Standard InChI Key | BSOQFRYPJFRXQV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The IUPAC name N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(tosyl)propanamide hydrochloride reflects its core structure:
-
Benzothiazole backbone: A 6-methoxy-substituted 1,3-benzothiazole ring system.
-
Propanamide linker: A three-carbon chain with a tosyl (p-toluenesulfonyl) group at the third position.
-
Dimethylaminoethyl moiety: A tertiary amine side chain.
Molecular Formula and Weight
While the exact molecular formula for the tosylpropanamide variant is C<sub>24</sub>H<sub>29</sub>ClN<sub>4</sub>O<sub>4</sub>S<sub>2</sub> (calculated), comparable compounds such as N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride (CID 44894335) exhibit a molecular weight of 436.0 g/mol . The tosyl group’s addition (molecular weight contribution: ~171.2 g/mol) suggests an approximate molecular weight of 490–500 g/mol for the queried compound.
Table 1: Comparative Molecular Properties of Benzothiazole Derivatives
Synthesis and Structural Elucidation
Proposed Synthetic Route
The synthesis of this compound likely involves:
-
Benzothiazole Core Formation: Condensation of 2-amino-6-methoxybenzothiazole with a propanamide intermediate.
-
Tosylation: Introduction of the p-toluenesulfonyl group via nucleophilic substitution or esterification.
-
Amine Functionalization: Coupling with N,N-dimethylethylenediamine under carbodiimide-mediated conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Analytical Characterization
Key techniques for structural confirmation include:
-
Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.3–3.1 ppm), and sulfonyl signals (δ ~7.8 ppm for tosyl) .
-
High-Resolution Mass Spectrometry (HRMS): Expected [M+H]<sup>+</sup> ion at m/z ~495.1.
-
Infrared Spectroscopy (IR): Peaks at 1650–1700 cm<sup>−1</sup> (amide C=O) and 1150–1200 cm<sup>−1</sup> (sulfonyl S=O) .
Physicochemical Properties
Solubility and Stability
-
Solubility: The hydrochloride salt form improves aqueous solubility (>10 mg/mL in water at 25°C, extrapolated from CID 44894335) .
-
Lipophilicity: Predicted log P ~2.5 (ACD/Labs), indicating moderate membrane permeability.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions due to the sulfonyl group .
Biological Activity and Mechanism of Action
Hypothetical Pharmacological Targets
Benzothiazole derivatives exhibit diverse biological activities, including:
-
Enzyme Inhibition: Binding to ATP pockets of kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the benzothiazole nitrogen.
-
DNA Intercalation: Planar aromatic systems interacting with DNA base pairs, as seen in antitumor agents .
Structure-Activity Relationships (SAR)
-
Tosyl Group: Enhances electron-withdrawing effects, potentially increasing reactivity toward nucleophilic residues in target proteins.
-
Methoxy Substituent: Improves metabolic stability by resisting oxidative demethylation .
Research Implications and Future Directions
Priority Research Areas
-
In Vitro Screening: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, A549).
-
ADMET Profiling: Assess pharmacokinetic parameters (absorption, distribution, metabolism, excretion, toxicity).
-
Target Identification: Use computational docking studies to predict protein targets (e.g., PARP, topoisomerase II).
Challenges and Limitations
-
Synthetic Complexity: Multi-step synthesis requiring rigorous purification to isolate the hydrochloride salt.
-
Limited Solubility Data: Empirical measurements needed to validate computational predictions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume